molecular formula C12H13N3O2 B2595405 3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester CAS No. 875160-11-5

3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester

Cat. No.: B2595405
CAS No.: 875160-11-5
M. Wt: 231.255
InChI Key: VSJNPASXNPFKBZ-UHFFFAOYSA-N
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Description

“3-Amino-4-imidazol-1-yl-benzoic acid ethyl ester” is a biochemical compound with the molecular formula C12H13N3O2 . It is derived from 3-Amino-4-imidazol-1-yl-benzoic acid, which has the molecular formula C10H9N3O2 .


Synthesis Analysis

The synthesis of imidazoles, including compounds like “this compound”, has been a topic of research. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9N3O2/c11-8-5-7(10(14)15)1-2-9(8)13-4-3-12-6-13/h1-6H,11H2,(H,14,15) . This indicates the presence of an imidazole ring attached to a benzoic acid moiety.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 231.25 and a density of 1.3±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlights the construction of new compounds containing the benzoimidazole moiety, known for its biological significance in fields such as antimicrobial and anticancer activities. Compounds were synthesized incorporating different amino acids and sulfamoyl or pyrrole analogues, showing significant effectiveness against a variety of gram-positive and gram-negative bacteria, as well as fungi (Abd El-Meguid, 2014).

Imidazole Derivatives' Antibacterial Studies

Another research work synthesized imidazole derivatives, exploring their synthesis through the reaction of benzoyl thiourea with ethyl chloroacetate and further modifications, leading to compounds with potential antibacterial properties. These derivatives were characterized by various spectroscopic methods, indicating the versatility of imidazole-based compounds in medicinal chemistry applications (Ali, 2018).

Interaction and Synthesis Techniques

Research on the interaction of 1,2-diaminoimidazoles with ethoxymethylene-containing compounds provides insights into the synthesis of linearly linked products and the regioselective formation of imidazolyl carboxylic acid ethyl esters. This study elucidates the structural nuances and reactivity of imidazole derivatives under various conditions, contributing to the development of novel synthetic methodologies (Vandyshev et al., 2015).

Regioselective Synthesis Approaches

The research on the regioselective synthesis of benzoic acids substituted with imidazolyl groups discusses an efficient method for constructing such compounds. This study underscores the utility of imidazole derivatives in synthesizing complex molecules that could serve as intermediates for further chemical transformations or as active pharmaceutical ingredients (Barros et al., 2007).

Properties

IUPAC Name

ethyl 3-amino-4-imidazol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)9-3-4-11(10(13)7-9)15-6-5-14-8-15/h3-8H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJNPASXNPFKBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875160-11-5
Record name ethyl 3-amino-4-(1H-imidazol-1-yl)benzoate
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